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Compound of Interest

Compound Name: 2-Bromobutanoic acid

Cat. No.: B104356

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Bromobutanoic acid (a-Bromobutyric acid), a valuable building block in organic synthesis
and drug development. The following sections detail the characteristic spectral signatures
obtained from Nuclear Magnetic Resonance (*H NMR and 13C NMR) spectroscopy, Infrared
(IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to aid in the
identification, characterization, and quality control of 2-Bromobutanoic acid in a research and
development setting.

Spectroscopic Data Summary

The quantitative spectroscopic data for 2-Bromobutanoic acid is summarized in the tables
below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 2-Bromobutanoic acid
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~10-12 Singlet (broad) 1H COOH
~4.3 Triplet (t) 1H CHBr
~2.1 Multiplet (m) 2H CH2
~1.1 Triplet (t) 3H CHs

Solvent: CDCIs; Reference: TMS (0.00 ppm). Data compiled from multiple sources.[1][2]

Table 2: 13C NMR Spectroscopic Data for 2-Bromobutanoic acid

Chemical Shift (8) ppm

Assighment

~175 C=0
~45-55 CHBr
~25-35 CH:
~10-15 CHs

Solvent: CDCIs. Data compiled from multiple sources.[3][4][5][6]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-Bromobutanoic acid

Wavenumber (cm~—?)

Vibration Mode

Description

Broad band, characteristic of a

~2500-3300 O-H stretch ] ]
carboxylic acid

~1710 C=0 stretch Strong absorption

~600-700 C-Br stretch In the fingerprint region
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Sample preparation: Neat or as a KBr pellet.[1][3][7][8][9]

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for 2-Bromobutanoic acid

m/z Value Interpretation Notes

Characteristic 1:1 isotopic
166/168 [M]*, Molecular lon pattern due to the presence of
Bromine (°Br and !Br)

Loss of the carboxylic acid

group

121/123 [M-COOH]*

41 CaHs* Common fragment in alkyl
35
chains

lonization method: Electron lonization (EI).[10][11][12][13][14]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
These protocols are generalized for standard laboratory instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

¢ Dissolve approximately 10-20 mg of 2-Bromobutanoic acid in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., Chloroform-d, CDCIs).[15]

¢ Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for
referencing the chemical shifts to 0.00 ppm.

e Transfer the solution to a 5 mm NMR tube.

2. 'H NMR Data Acquisition:
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e Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[2][10]
e Parameters:

o Number of Scans: 16-32 scans are typically sufficient.

o Relaxation Delay: 1-2 seconds.[3][15]

o Spectral Width: 0-15 ppm.

e Processing: Apply Fourier transform, phase correction, and baseline correction to the
acquired Free Induction Decay (FID).

3. 3C NMR Data Acquisition:
 Instrument: A high-resolution NMR spectrometer (e.g., 75 MHz or higher).

e Parameters:

[e]

Pulse Sequence: A standard proton-decoupled pulse sequence is used.

o

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans
(e.g., 1024-4096) is required.[15]

o

Relaxation Delay: 2-5 seconds.[15]

[¢]

Spectral Width: 0-200 ppm.

e Processing: Similar to *H NMR processing.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

» Place one to two drops of neat 2-Bromobutanoic acid directly onto the surface of a salt
plate (e.g., NaCl or KBr).[16]

e Place a second salt plate on top to create a thin liquid film.
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2. Sample Preparation (KBr Pellet):

¢ Mix 1-2 mg of 2-Bromobutanoic acid with approximately 100-200 mg of dry potassium
bromide (KBr) powder.[15]

« Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic
press.[15]

3. Data Acquisition:
e Instrument: A Fourier Transform Infrared (FTIR) spectrometer.[15]
e Procedure:

o Record a background spectrum of the empty sample holder or the clean salt plates/KBr
pellet.

o Place the prepared sample in the spectrometer's sample compartment.
o Record the sample spectrum over a range of 4000-400 cm~1.[3][15]

o The final spectrum is presented in terms of transmittance or absorbance as a function of

wavenumber.

Mass Spectrometry (MS)

1. Sample Introduction:

For a volatile compound like 2-Bromobutanoic acid, direct injection or Gas

Chromatography (GC) coupling can be used.

The sample is introduced into the ion source where it is vaporized.

2. lonization:

Method: Electron lonization (EIl) is a common method for this type of molecule.

Process: The vaporized sample is bombarded with a high-energy electron beam (typically 70

eV), causing the molecule to ionize and fragment.
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. Mass Analysis:

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

Procedure: The resulting ions are separated based on their mass-to-charge ratio (m/z).

4. Data Acquisition:

The mass spectrum is recorded, plotting the relative abundance of ions as a function of their
m/z ratio.[3] The spectrum is analyzed for the molecular ion peak and characteristic

fragmentation patterns.[3]

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis of 2-
Bromobutanoic acid.
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Caption: Workflow for the spectroscopic analysis of 2-Bromobutanoic acid.
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Caption: Experimental workflow for NMR spectroscopy.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b104356?utm_src=pdf-body
https://www.benchchem.com/product/b104356?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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